Lys[Z(NO2)]-Lys[Z(NO2)]
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Overview
Description
Lys[Z(NO2)]-Lys[Z(NO2)] is a synthetic organic compound that belongs to the class of dipeptides. It is characterized by the presence of two lysine residues, each protected by a 4-nitrobenzyloxycarbonyl (Z(NO2)) group. This compound has gained attention due to its role as a high-affinity inhibitor of peptide transporters, specifically PEPT1 and PEPT2 .
Preparation Methods
The synthesis of Lys[Z(NO2)]-Lys[Z(NO2)] involves several steps. Initially, the lysine residues are protected using the 4-nitrobenzyloxycarbonyl group. The protected lysine derivatives are then activated using N-hydroxysuccinimid esters (ONSu). The activated amino acid derivatives are coupled with the C-terminal amino acid, resulting in the formation of the dipeptide . Industrial production methods typically involve similar steps but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Lys[Z(NO2)]-Lys[Z(NO2)] undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Substitution: The 4-nitrobenzyloxycarbonyl groups can be substituted with other protecting groups or removed to expose the lysine residues.
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of individual amino acids
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and strong acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lys[Z(NO2)]-Lys[Z(NO2)] has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and protection strategies.
Biology: It serves as a high-affinity inhibitor of peptide transporters, making it useful in studying the transport mechanisms of PEPT1 and PEPT2.
Medicine: Its inhibitory properties are explored for potential therapeutic applications, such as enhancing drug delivery by inhibiting peptide transporters.
Industry: It is used in the development of new peptide-based drugs and in the study of peptide transporter inhibitors
Mechanism of Action
Lys[Z(NO2)]-Lys[Z(NO2)] exerts its effects by binding to the peptide transporters PEPT1 and PEPT2This binding prevents the transporters from translocating their substrates across cellular membranes, thereby inhibiting their function .
Comparison with Similar Compounds
Lys[Z(NO2)]-Lys[Z(NO2)] is unique due to its high affinity for PEPT1 and PEPT2. Similar compounds include:
Lys[Z(NO2)]-Pro: Another high-affinity inhibitor of PEPT1 with a similar structure but different amino acid composition.
Lys[Z(NO2)]-Val: A modified Lys-Val dipeptide that also acts as a potent transport inhibitor for PEPT1 and PEPT2.
These compounds share the common feature of having lysine residues protected by 4-nitrobenzyloxycarbonyl groups, but differ in their amino acid sequences and specific inhibitory properties.
Properties
Molecular Formula |
C27H34N6O11 |
---|---|
Molecular Weight |
618.6 g/mol |
IUPAC Name |
2-[[2-azaniumyl-6-[(4-nitrophenoxy)carbonylamino]hexanoyl]amino]-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoate |
InChI |
InChI=1S/C27H34N6O11/c28-22(5-1-3-16-30-27(38)44-21-13-11-20(12-14-21)33(41)42)24(34)31-23(25(35)36)6-2-4-15-29-26(37)43-17-18-7-9-19(10-8-18)32(39)40/h7-14,22-23H,1-6,15-17,28H2,(H,29,37)(H,30,38)(H,31,34)(H,35,36) |
InChI Key |
AJUWOKKXEQNXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)[O-])NC(=O)C(CCCCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[NH3+])[N+](=O)[O-] |
Origin of Product |
United States |
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